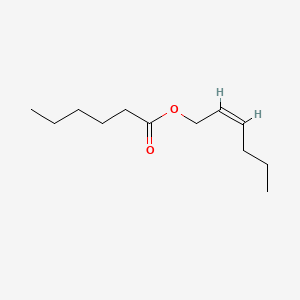![molecular formula C16H26O2 B13800399 Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl CAS No. 68540-62-5](/img/structure/B13800399.png)
Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl can be synthesized through the reaction of tert-butyl hydroperoxide with isopropylbenzene. This reaction typically requires the presence of acetic acid (HOAc) and ferric nitrate nonahydrate (Fe(NO3)3•9H2O) as reagents, and pyridine as a solvent. The reaction is carried out at a temperature of 60°C for 18 hours, resulting in a yield of approximately 80% .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve these goals.
化学反応の分析
Types of Reactions
Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl undergoes various types of chemical reactions, including:
Oxidation: This compound can act as an oxidizing agent, facilitating the oxidation of other substances.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The peroxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, hydrogen peroxide, and other peroxides. The reactions are typically carried out at elevated temperatures and in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used to substitute the peroxide group, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield alcohols, ketones, or carboxylic acids, while reduction reactions may produce hydrocarbons or alcohols.
科学的研究の応用
Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl has a wide range of applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, including its role in oxidative stress and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment, where it may be used to induce oxidative stress in cancer cells.
作用機序
The mechanism of action of peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl involves the generation of free radicals. Upon thermal decomposition, the peroxide bond breaks, forming two free radicals. These radicals can initiate polymerization reactions by reacting with monomers, leading to the formation of polymer chains. The compound’s ability to generate free radicals also underlies its role as an oxidizing agent in various chemical reactions .
類似化合物との比較
Similar Compounds
tert-Butyl hydroperoxide: Another organic peroxide used as a radical initiator and oxidizing agent.
Cumene hydroperoxide: Similar in structure and function, used in the production of phenol and acetone.
Di-tert-butyl peroxide: A widely used radical initiator in polymerization reactions.
Uniqueness
Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl is unique due to its specific structure, which imparts distinct reactivity and stability compared to other peroxides. Its ability to generate free radicals efficiently at relatively low temperatures makes it particularly valuable in polymerization and curing processes .
特性
CAS番号 |
68540-62-5 |
|---|---|
分子式 |
C16H26O2 |
分子量 |
250.38 g/mol |
IUPAC名 |
1-(2-tert-butylperoxypropan-2-yl)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C16H26O2/c1-12(2)13-10-8-9-11-14(13)16(6,7)18-17-15(3,4)5/h8-12H,1-7H3 |
InChIキー |
QEMOCCHONHPVPW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=C1C(C)(C)OOC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


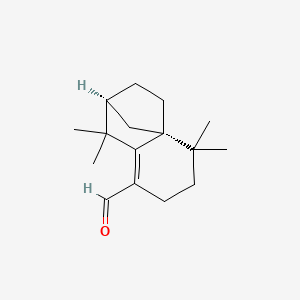
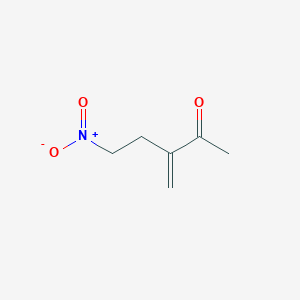
![4-nitrooxybutyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13800337.png)
![Acetamide,2-[(acetyloxy)imino]-2-cyano-](/img/structure/B13800340.png)

![2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide](/img/structure/B13800355.png)


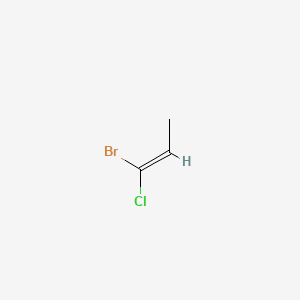
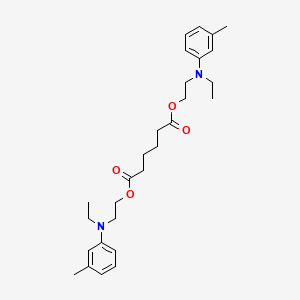

![2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate](/img/structure/B13800396.png)
